![molecular formula C16H12ClN3O2S B2404691 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide CAS No. 898415-06-0](/img/structure/B2404691.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
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Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide” is likely a synthetic organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Compounds with an oxadiazole ring are known to have a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized in multiple steps starting from a base molecule like 4-chlorobenzoic acid . The process usually involves reactions like esterification, hydrazination, salt formation, and cyclization .
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Antibacterial Activity
Certain derivatives of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide demonstrate potent antibacterial properties. For instance, a study found that some N-substituted derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Siddiqui et al., 2014). Another study showed that certain compounds synthesized using this structure were effective against various bacterial strains, including Gram-negative bacterial strains (Nafeesa et al., 2017).
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been noted in several studies. For example, a study reported that novel derivatives of this compound exhibited antimicrobial activities against a range of pathogens, including Staphylococcus aureus and Escherichia coli (Kapadiya et al., 2020).
Enzyme Inhibition and Potential Therapeutic Applications
Enzyme Inhibition
These compounds have shown potential in inhibiting various enzymes, which is crucial in drug discovery. For example, they have been found to inhibit α-glucosidase and lipase enzymes, making them potential candidates for treating diseases related to these enzymes (Bekircan et al., 2015).
Potential in Treating Alzheimer’s Disease
Some derivatives of this compound have been synthesized and evaluated as drug candidates for Alzheimer’s disease, showing promising results in enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).
Anticancer Properties
Some derivatives have also been evaluated for their anticancer activity. A study found that certain derivatives showed moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential use in cancer treatment (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)14(21)18-16-20-19-15(22-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYGHTNAXMSJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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